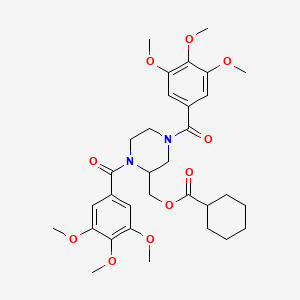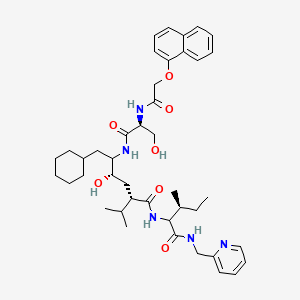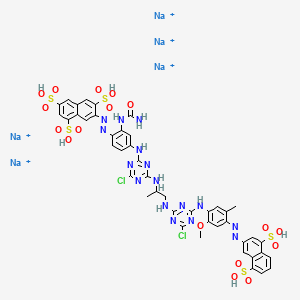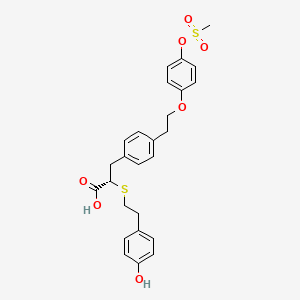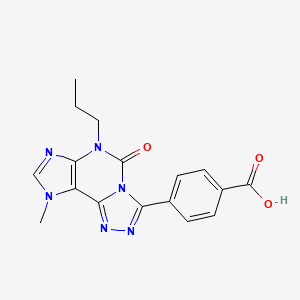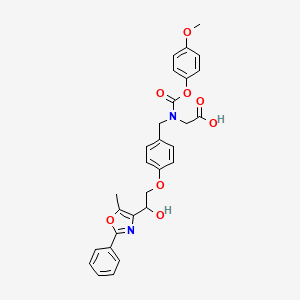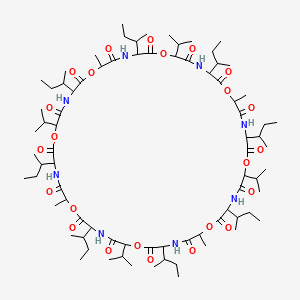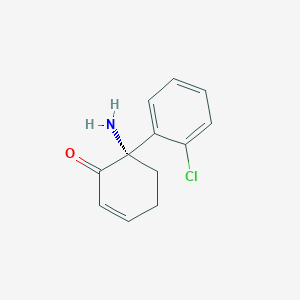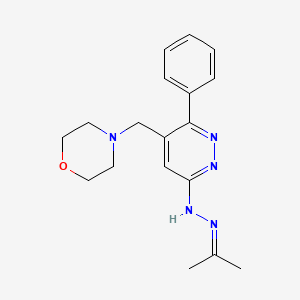
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is a heterocyclic compound that features a pyridazinone core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the morpholinylmethyl and phenyl groups, along with the hydrazone moiety, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate precursors such as hydrazines and dicarbonyl compounds under acidic or basic conditions.
Introduction of the Morpholinylmethyl Group: This step involves the alkylation of the pyridazinone core with a morpholinylmethyl halide in the presence of a base such as potassium carbonate.
Addition of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Hydrazone Moiety: The final step involves the condensation of the resulting compound with isopropylidene hydrazine under reflux conditions to form the hydrazone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinylmethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyridazinone oxides.
Reduction: Formation of reduced hydrazone derivatives.
Substitution: Formation of substituted morpholinylmethyl derivatives.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Material Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazone moiety can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
3(2H)-Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Morpholinylmethyl Derivatives: Compounds with morpholinylmethyl groups attached to different heterocyclic cores.
Phenylhydrazone Derivatives: Compounds with phenylhydrazone moieties attached to various aromatic systems.
Uniqueness
3(2H)-Pyridazinone, 5-(4-morpholinylmethyl)-6-phenyl-, (1-methylethylidene)hydrazone is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the morpholinylmethyl group enhances its solubility and bioavailability, while the phenyl and hydrazone moieties contribute to its ability to interact with diverse biological targets.
Properties
CAS No. |
104257-56-9 |
|---|---|
Molecular Formula |
C18H23N5O |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)-6-phenyl-N-(propan-2-ylideneamino)pyridazin-3-amine |
InChI |
InChI=1S/C18H23N5O/c1-14(2)19-20-17-12-16(13-23-8-10-24-11-9-23)18(22-21-17)15-6-4-3-5-7-15/h3-7,12H,8-11,13H2,1-2H3,(H,20,21) |
InChI Key |
HYANKOPASMJSOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NN=C(C(=C1)CN2CCOCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




